Superior mRNA Protection and Bioavailability of SM-102 LNPs vs. MC3 and ALC-0315 Formulations
LNPs formulated with SM-102, which is derived from Heptadecan-9-yl acrylate, demonstrate superior protection of the mRNA payload in plasma, resulting in significantly higher bioavailability compared to other clinically approved ionizable lipids. A pharmacokinetic study directly comparing SM-102, ALC-0315, and DLin-MC3-DMA (MC3) LNPs found that the SM-102 formulation achieved approximately three-fold higher bioavailability than the other lipids following subcutaneous (SC) injection [1]. This is a critical differentiator for applications requiring robust and sustained protein expression.
| Evidence Dimension | Bioavailability of mRNA payload (plasma protection) |
|---|---|
| Target Compound Data | Highest bioavailability observed |
| Comparator Or Baseline | DLin-MC3-DMA (MC3) and ALC-0315 lipid nanoparticle formulations |
| Quantified Difference | ~3-fold higher bioavailability |
| Conditions | In vivo murine model, subcutaneous (SC) injection |
Why This Matters
This data provides a quantifiable advantage in selecting this compound for applications where maximizing the functional delivery of an mRNA payload is the primary objective, directly impacting therapeutic or vaccine potency.
- [1] Impact of ionizable lipid type on the pharmacokinetics and biodistribution of mRNA-lipid nanoparticles after intravenous and subcutaneous injection. (2025). Journal of Controlled Release. Retrieved from sciencedirect.com. View Source
